molecular formula C19H20N4O3 B2382659 N'-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide CAS No. 329777-66-4

N'-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide

Cat. No.: B2382659
CAS No.: 329777-66-4
M. Wt: 352.394
InChI Key: WEKALHCZPQBHCM-XSFVSMFZSA-N
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Description

N’-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group, a pyrrolidinyl group, and a phenylacetohydrazide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide typically involves the condensation of 3-nitro-4-(1-pyrrolidinyl)benzaldehyde with 2-phenylacetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylacetohydrazide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenylacetohydrazide moiety.

Scientific Research Applications

N’-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrrolidinyl and phenylacetohydrazide moieties can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N’-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylideneamino]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-19(13-15-6-2-1-3-7-15)21-20-14-16-8-9-17(18(12-16)23(25)26)22-10-4-5-11-22/h1-3,6-9,12,14H,4-5,10-11,13H2,(H,21,24)/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKALHCZPQBHCM-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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